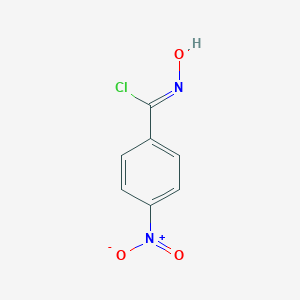

N-Hydroxy-4-nitrobenzimidoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

(1Z)-N-hydroxy-4-nitrobenzenecarboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-7(9-11)5-1-3-6(4-2-5)10(12)13/h1-4,11H/b9-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQHICJFBSZFMS-CLFYSBASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/O)/Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of N-Hydroxy-4-nitrobenzimidoyl Chloride from 4-nitrobenzaldoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Hydroxy-4-nitrobenzimidoyl chloride, a key intermediate in the preparation of various heterocyclic compounds. The primary focus is on the conversion of 4-nitrobenzaldoxime using N-chlorosuccinimide (NCS). This document includes detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Overview

This compound is a valuable reagent in organic synthesis, primarily serving as a precursor to 4-nitrobenzonitrile oxide. This reactive intermediate readily undergoes 1,3-dipolar cycloaddition reactions, a powerful tool for constructing five-membered heterocyclic rings. The synthesis route detailed herein begins with the preparation of the precursor, 4-nitrobenzaldoxime, from 4-nitrobenzaldehyde.

Synthesis Pathway

The overall synthesis involves a two-step process starting from 4-nitrobenzaldehyde. The first step is the formation of the oxime, followed by chlorination to yield the target this compound.

Physicochemical properties of "N-Hydroxy-4-nitrobenzimidoyl chloride"

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxy-4-nitrobenzimidoyl chloride, also known as p-nitrobenzohydroximoyl chloride, is a valuable reagent in organic synthesis, primarily recognized for its role as a stable precursor to a highly reactive intermediate. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a focus on its utility in the construction of complex molecular architectures relevant to medicinal chemistry and materials science.

Physicochemical Properties

This compound is a solid at room temperature, with solubility in common organic solvents and insolubility in water.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1011-84-3 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₇H₅ClN₂O₃ | [1][8] |

| Molecular Weight | 200.58 g/mol | [1][6] |

| Appearance | White to light yellow powder/crystal | [3][4][5] |

| Melting Point | 126-128 °C | [1] |

| Boiling Point (calculated) | 376.6 ± 44.0 °C at 760 mmHg | [1] |

| Density (calculated) | 1.5 ± 0.1 g/cm³ | [1] |

| pKa (calculated) | 9.73 ± 0.70 | [1] |

| Flash Point (calculated) | 181.5 ± 28.4 °C | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, chloroform); Insoluble in water. | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Based on the structure, the following are predicted NMR chemical shifts. The aromatic protons (H2, H3, H5, H6) would appear in the downfield region, with those closer to the electron-withdrawing nitro group being more deshielded. The hydroxyl proton would likely be a broad singlet. In the ¹³C NMR spectrum, the imidoyl carbon (C=N) would have a characteristic chemical shift, while the aromatic carbons would appear in the typical downfield region. The carbon atom attached to the nitro group (C4) would be significantly deshielded.[9]

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic protons (H2, H3, H5, H6): ~7.5 - 8.5 ppm; Hydroxyl proton (N-OH): Variable, broad singlet |

| ¹³C | Imidoyl carbon (C=N): ~140-150 ppm; Aromatic carbons: ~120-150 ppm; Carbon attached to nitro group (C4): Deshielded within the aromatic region |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (in N-OH) | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=N (Imidoyl) | Stretching | 1640 - 1690 |

| NO₂ (asymmetric) | Stretching | 1500 - 1560 |

| NO₂ (symmetric) | Stretching | 1335 - 1385 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to exhibit a molecular ion peak ([M]⁺) at m/z 200. Due to the presence of the chlorine atom, a characteristic isotopic peak ([M+2]⁺) at m/z 202 with an intensity of approximately one-third of the molecular ion peak is anticipated.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the chlorination of the corresponding aldoxime using N-chlorosuccinimide (NCS).

Materials:

-

4-Nitrobenzaldehyde oxime

-

N-Chlorosuccinimide (NCS)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (concentrated, for initiation)

-

Diethyl ether

-

Water

Procedure: [10]

-

Dissolve 4-nitrobenzaldehyde oxime (1 equivalent) in DMF.

-

Add a catalytic amount of concentrated HCl to initiate the reaction.

-

Slowly add NCS (1 equivalent) portion-wise to the solution, maintaining the temperature below 40°C.

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into water and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization.

Synthesis Workflow

Reactivity and Applications

The primary synthetic utility of this compound lies in its function as a stable and easily handled precursor for the in situ generation of 4-nitrobenzonitrile oxide.[9] This highly reactive 1,3-dipole is not typically isolated due to its propensity to dimerize.

In Situ Generation of 4-Nitrobenzonitrile Oxide

The generation of 4-nitrobenzonitrile oxide is achieved through the dehydrohalogenation of this compound in the presence of a non-nucleophilic base, such as triethylamine.

Generation of Nitrile Oxide

1,3-Dipolar Cycloaddition Reactions

4-Nitrobenzonitrile oxide readily undergoes [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes. This powerful transformation provides a direct route to a wide range of five-membered heterocyclic compounds, including isoxazoles and isoxazolines, which are important scaffolds in medicinal chemistry.[9]

1,3-Dipolar Cycloaddition

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment, including gloves and safety glasses.[1] It is recommended to work in a well-ventilated fume hood. The compound should be stored in a cool, dry place away from moisture.

Conclusion

This compound is a versatile and important reagent in organic synthesis. Its stability and ease of handling make it an excellent precursor for the in situ generation of 4-nitrobenzonitrile oxide, a powerful intermediate for the construction of nitrogen- and oxygen-containing heterocycles. This guide provides essential information for researchers and scientists to effectively and safely utilize this compound in their synthetic endeavors.

References

- 1. biosynce.com [biosynce.com]

- 2. 1011-84-3|this compound| Ambeed [ambeed.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. This compound [myskinrecipes.com]

- 8. This compound | C7H5ClN2O3 | CID 5706363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 1011-84-3 | Benchchem [benchchem.com]

- 10. rsc.org [rsc.org]

N-Hydroxy-4-nitrobenzimidoyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of N-Hydroxy-4-nitrobenzimidoyl chloride, a key reagent in organic synthesis, particularly for the construction of heterocyclic compounds. This document details its chemical properties, synonyms, and CAS number, along with explicit experimental protocols for its synthesis and application in 1,3-dipolar cycloaddition reactions.

Core Chemical Data

This compound is a versatile intermediate, valued for its ability to generate nitrile oxides in situ. Its properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 1011-84-3 | [1][2][3][4] |

| Molecular Formula | C₇H₅ClN₂O₃ | [4] |

| Molecular Weight | 200.58 g/mol | [1][4] |

| Appearance | White to Light yellow powder to crystal | [2][3][5] |

| Melting Point | 123.0 to 128.0 °C | [2][3][4] |

| Boiling Point (est.) | 376.6±44.0 °C at 760 mmHg | [4] |

| Density (est.) | 1.5±0.1 g/cm³ | [4] |

| Purity | >95.0% (GC) | [2][3][5] |

| Solubility | Soluble in organic solvents (ethanol, methanol, chloroform); insoluble in water | [4] |

Synonyms

This compound is also known by several other names in the literature and commercial catalogs:

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the synthesis of isoxazoles are provided below.

Synthesis of this compound

This protocol is adapted from a literature procedure for the chlorination of an aldoxime using N-chlorosuccinimide (NCS).[1]

Materials:

-

(E)-4-Nitrobenzaldoxime

-

N,N-Dimethylformamide (DMF)

-

N-Chlorosuccinimide (NCS)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Water

-

Hexane

Procedure:

-

Dissolve (E)-4-Nitrobenzaldoxime (1 equivalent) in DMF.

-

Add a small portion of NCS (0.2 equivalents) to the solution.

-

Gently heat the reaction mixture to 40°C.

-

To initiate the reaction, bubble a small amount of HCl gas, carefully extracted from the headspace of a concentrated HCl bottle, through the solution.

-

Add the remaining NCS (0.8 equivalents) in small portions over a period of 20 minutes, ensuring the reaction temperature does not exceed 45°C.

-

Stir the mixture at room temperature overnight.

-

Pour the reaction mixture into water and extract with diethyl ether three times.

-

Combine the organic layers and remove the solvent under reduced pressure.

-

Dissolve the resulting residue in hexane and store in a freezer overnight to induce crystallization.

-

Isolate the solid product by vacuum filtration to yield this compound as a white solid.

Mechanochemical Synthesis of 3,5-Disubstituted Isoxazoles

This solvent-free protocol utilizes ball-milling for the 1,3-dipolar cycloaddition of this compound with terminal alkynes.[2]

Materials:

-

This compound

-

A terminal alkyne

-

Sodium Carbonate (Na₂CO₃)

-

Cu/Al₂O₃ nanocomposite catalyst (optional, but can improve yields)

-

Stainless steel (SS) milling jar and balls

Procedure:

-

Place the terminal alkyne (1.0 equivalent), this compound (1.5 equivalents), and Sodium Carbonate (2.0 equivalents) into a stainless-steel milling jar.

-

Add the Cu/Al₂O₃ catalyst and stainless-steel milling balls.

-

Mill the mixture in a planetary ball mill for 20 minutes.

-

After milling, extract the product from the jar using a suitable organic solvent.

-

Purify the product by column chromatography to isolate the desired 3,5-disubstituted isoxazole.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction mechanism and a typical experimental workflow.

Caption: In-situ generation of nitrile oxide and subsequent 1,3-dipolar cycloaddition.

Caption: Workflow for the mechanochemical synthesis of isoxazoles.

References

- 1. rsc.org [rsc.org]

- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalyst- and solvent-free mechanochemical synthesis of isoxazoles from N-hydroxybenzimidoyl chlorides and enamino carbonyl compounds [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

Spectral data (NMR, IR) of "N-Hydroxy-4-nitrobenzimidoyl chloride"

An In-depth Technical Guide on the Spectral Data of N-Hydroxy-4-nitrobenzimidoyl Chloride

This technical guide provides a comprehensive overview of the spectral data for this compound, a key intermediate in the synthesis of various heterocyclic compounds. The document details its spectroscopic characteristics (NMR and IR), experimental protocols for its synthesis, and its primary application as a precursor for 1,3-dipolar cycloaddition reactions.

Chemical Structure and Properties

-

Compound Name: this compound

-

CAS Number: 1011-84-3[1]

-

Molecular Formula: C₇H₅ClN₂O₃

-

Molecular Weight: 200.58 g/mol [1]

-

Description: This compound belongs to the hydroximoyl chloride subclass of imidoyl chlorides. The N-hydroxy group makes it a stable and easily handled precursor for the in situ generation of nitrile oxides. The strong electron-withdrawing 4-nitro group on the benzene ring enhances its reactivity, facilitating the elimination of hydrochloric acid to form the reactive nitrile oxide intermediate.[1]

Spectral Data

The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J) | Assignment |

| ¹H | DMSO-d₆ | 12.99 | Singlet | N-OH proton |

| ¹H | DMSO-d₆ | 8.30 - 8.36 | Multiplet | 2 Aromatic Protons (ortho to -NO₂) |

| ¹H | DMSO-d₆ | 8.04 - 8.08 | Multiplet | 2 Aromatic Protons (meta to -NO₂) |

Note: The data presented is based on a 400 MHz NMR spectrometer.[2][3][4]

Table 2: Infrared (IR) Spectroscopy Data

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch | Broad band | Strong | Characteristic of the hydroxyl group. |

| C=N Stretch (Imidoyl) | Medium | Medium | Indicates the presence of the imidoyl functional group. |

| NO₂ Asymmetric Stretch | Strong | Strong | Confirms the presence of the nitro group.[1] |

| NO₂ Symmetric Stretch | Strong | Strong | Confirms the presence of the nitro group.[1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below. The primary route involves the chlorination of a precursor, 4-nitrobenzaldehyde oxime.

3.1. Synthesis of 4-Nitrobenzaldehyde Oxime (Precursor)

This procedure outlines the formation of the oxime from 4-nitrobenzaldehyde.[1]

-

Dissolution: Dissolve 4-nitrobenzaldehyde in a suitable solvent, such as ethanol.

-

Addition of Reagents: Add hydroxylamine hydrochloride and a base, typically sodium acetate trihydrate, to the solution.

-

Reaction: Heat the mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, the product is typically isolated by cooling the reaction mixture and collecting the precipitated oxime via filtration.

3.2. Synthesis of this compound

This common procedure utilizes N-chlorosuccinimide (NCS) for the chlorination of the oxime.[2][3][4]

-

Preparation: Dissolve 4-nitrobenzaldehyde oxime (1.0 equivalent) in anhydrous dimethylformamide (DMF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

NCS Addition: Add N-chlorosuccinimide (NCS) (1.0 equivalent) portionwise to the cooled reaction mixture.

-

Reaction: Stir the mixture for 16 hours at room temperature.

-

Extraction: Add a mixture of n-hexane/diethyl ether (2:1, v/v) and water to the reaction flask and transfer the contents to a separating funnel.

-

Phase Separation: Separate the organic and aqueous phases. Extract the aqueous phase again with diethyl ether.

-

Drying and Concentration: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvents under reduced pressure to yield the final product. The product is often used in the next synthetic step without further purification.[3]

Reaction Mechanisms and Applications

This compound is primarily used as a stable precursor for generating 4-nitrobenzonitrile oxide, a highly reactive 1,3-dipole. This intermediate is immediately trapped in [3+2] cycloaddition reactions to synthesize five-membered heterocyclic rings.

Caption: Synthesis of this compound.

The key synthetic utility lies in its conversion to a nitrile oxide, which is a powerful tool for building molecular complexity.

Caption: In situ generation of 4-nitrobenzonitrile oxide.

This generated nitrile oxide readily reacts with various dipolarophiles, such as alkenes and alkynes, to form isoxazolines and isoxazoles, respectively.[1] These scaffolds are prevalent in many biologically active molecules and are of significant interest in drug discovery.

Caption: 1,3-Dipolar cycloaddition with 4-nitrobenzonitrile oxide.

References

"N-Hydroxy-4-nitrobenzimidoyl chloride" as a nitrile oxide precursor

An In-Depth Technical Guide to N-Hydroxy-4-nitrobenzimidoyl Chloride as a Nitrile Oxide Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, focusing on its role as a stable and versatile precursor for the in situ generation of 4-nitrophenylnitrile oxide. This highly reactive intermediate is a cornerstone in the synthesis of complex heterocyclic molecules, particularly isoxazoles and isoxazolines, through 1,3-dipolar cycloaddition reactions. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.

Core Concepts and Properties

This compound, also known as p-nitrobenzohydroximoyl chloride, is a hydroximoyl chloride distinguished by an N-hydroxy group and a 4-nitro substituted benzene ring.[1][2] This structure makes it a stable, easily handled solid that can be conveniently converted into the highly reactive 4-nitrophenylnitrile oxide upon treatment with a base.[2] The electron-withdrawing nature of the 4-nitro group enhances the acidity of the hydroxyl proton, facilitating its removal and the subsequent elimination of the chloride ion to form the nitrile oxide.[2] This reactivity is pivotal for its primary application in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings.[2][3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1011-84-3 | [1] |

| Molecular Formula | C₇H₅ClN₂O₃ | [4] |

| Molecular Weight | 200.58 g/mol | [5] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 123-128 °C | [1][6] |

| Solubility | Soluble in organic solvents (ethanol, methanol, chloroform); insoluble in water. | [6] |

| Purity | >95.0% (GC) | [1] |

| Storage | Room Temperature, sealed in dry conditions. | [6] |

Synthesis and Nitrile Oxide Generation

The generation of the 4-nitrophenylnitrile oxide intermediate from its stable precursor is the key step that enables its synthetic utility. The process involves a base-mediated dehydrohalogenation.

Synthesis of this compound

The precursor is typically synthesized from 4-nitrobenzaldehyde oxime via chlorination.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the established method of treating an aldoxime with N-chlorosuccinimide (NCS).[2]

-

Dissolution: Dissolve 4-nitrobenzaldehyde oxime (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Reagent Addition: Slowly add a solution of N-chlorosuccinimide (NCS) (1.05 to 1.1 equivalents) in the same solvent to the oxime solution at a controlled temperature, typically 0-5 °C.

-

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) can be performed for further purification.[6]

In Situ Generation of 4-Nitrophenylnitrile Oxide

The hydroximoyl chloride precursor is converted to the nitrile oxide within the reaction mixture (in situ) by adding a non-nucleophilic base. This avoids the need to isolate the potentially unstable nitrile oxide.[2]

Caption: In Situ Generation of 4-Nitrophenylnitrile Oxide.

Application in 1,3-Dipolar Cycloaddition

The generated 4-nitrophenylnitrile oxide is a highly reactive 1,3-dipole that readily participates in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes.[2][3] This reaction is a powerful and atom-economical method for synthesizing five-membered heterocyclic rings.[7][8]

The overall workflow from the stable precursor to the final heterocyclic product is a streamlined process.

Caption: General Workflow for [3+2] Cycloaddition.

Experimental Protocol: Synthesis of a 3-(4-nitrophenyl)-5-substituted Isoxazole

This protocol describes a general one-pot procedure for the synthesis of 3,5-disubstituted isoxazoles from this compound and a terminal alkyne.

-

Setup: To a solution of the terminal alkyne (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or THF), add a non-nucleophilic base such as triethylamine (Et₃N) (1.2 equivalents) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for several hours (e.g., 6-12 hours). Monitor the reaction's progress using TLC.

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-(4-nitrophenyl)-5-substituted isoxazole.

Quantitative Data Overview

The 1,3-dipolar cycloaddition of nitrile oxides is an efficient process, often providing good to excellent yields. While specific yield data for 4-nitrophenylnitrile oxide can vary based on the substrate, the general methodology is robust.

| Dipolarophile | Product Type | Typical Yield Range | Notes |

| Terminal Alkynes | 3,5-Disubstituted Isoxazoles | 60-85% | Highly regioselective.[7][10][11] |

| Alkenes (e.g., Styrene, Acrylates) | Isoxazolines | 65-86% | Yields depend on the electronic nature of the alkene.[7][8][12] |

| 1,3-Diketones | 3,4,5-Trisubstituted Isoxazoles | Moderate to Good | Reaction with the enol form.[13][14] |

Significance in Drug Discovery

The isoxazole and isoxazoline moieties are considered "privileged scaffolds" in medicinal chemistry. Their presence in a wide array of natural products and synthetic drugs highlights their importance. These heterocycles are known to exhibit a broad spectrum of biological activities, including:

-

Anticancer[13]

-

Antibiotic and Antimicrobial[13]

-

Anti-inflammatory[13]

-

Antifungal[13]

-

GABA-gated chloride channel inhibition (insecticides)[3]

The use of this compound provides a reliable and efficient route to synthesize diverse libraries of isoxazole- and isoxazoline-containing compounds.[5] This facilitates structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in the drug development pipeline. The nitro group itself can be a key pharmacophore or serve as a synthetic handle for further molecular elaboration.[15]

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. This compound | 1011-84-3 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H5ClN2O3 | CID 5706363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. biosynce.com [biosynce.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Stability and Storage of N-Hydroxy-4-nitrobenzimidoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxy-4-nitrobenzimidoyl chloride is a crucial reagent in organic synthesis, primarily serving as a stable precursor for the in situ generation of 4-nitrobenzonitrile oxide. This highly reactive intermediate is a key component in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. Given its role as a stable source for a typically unstable reactive species, understanding the stability profile and optimal storage conditions of this compound is paramount to ensure its efficacy, purity, and safety in experimental workflows. This guide provides a comprehensive overview of its stability, recommended storage conditions, and general protocols for stability assessment.

Chemical Profile and Inherent Stability

This compound belongs to the hydroximoyl chloride class of compounds. Its relative stability, especially when compared to the nitrile oxide it generates, is a key feature.[1] The presence of the N-hydroxy group and the electron-withdrawing 4-nitro group on the benzene ring contribute to its utility as a reliable precursor.[1] However, like other imidoyl chlorides, it possesses a reactive carbon-chlorine bond that is susceptible to nucleophilic attack, particularly by water, leading to hydrolysis.[1] The primary pathway of intended reactivity involves dehydrohalogenation in the presence of a non-nucleophilic base to form the transient 4-nitrobenzonitrile oxide.[1] This inherent reactivity underscores the importance of proper storage to prevent premature degradation.

Recommended Storage Conditions

To maintain the integrity and reactivity of this compound, adherence to appropriate storage conditions is critical. The following table summarizes the recommended conditions based on information from safety data sheets and chemical suppliers.

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature, with a preference for cool conditions (<15°C) | To minimize thermal degradation and slow down potential decomposition pathways. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | The compound is noted to be air-sensitive; an inert atmosphere prevents oxidation and reaction with atmospheric moisture.[2][3] |

| Moisture | Store in a dry environment. Keep container tightly closed. | To prevent hydrolysis, which is a common degradation pathway for imidoyl chlorides.[1][4][5] |

| Light | Store in a dark place. | To prevent potential photolytic degradation. |

| Incompatible Materials | Avoid contact with strong bases and strong oxidizing agents. | Bases will initiate the intended reaction to form the nitrile oxide, leading to the consumption of the precursor.[1] Oxidizing agents may lead to unwanted side reactions. |

Factors Influencing Stability

The stability of this compound is influenced by several external factors. The following diagram illustrates the key relationships leading to its degradation.

Caption: Logical diagram of stability factors.

Experimental Protocols for Stability Assessment

General Workflow for Stability Testing

The following diagram outlines a typical workflow for a stability study.

Caption: Experimental workflow for stability assessment.

Long-Term and Accelerated Stability Study Protocol

Objective: To evaluate the stability of this compound under long-term and accelerated storage conditions to determine a re-test period or shelf life.

Materials:

-

This compound (minimum of three batches recommended)

-

Appropriate container closure system (e.g., amber glass vials with screw caps, sealed under inert gas)

-

Stability chambers with controlled temperature and humidity

-

Analytical instrumentation (e.g., HPLC-UV, GC-MS, FT-IR)

Methodology:

-

Sample Preparation:

-

Aliquot the test compound into the chosen container closure system.

-

Ensure the packaging is sealed under an inert atmosphere.

-

-

Storage Conditions:

-

Long-Term Study: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated Study: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Schedule:

-

Initial (Time 0): Test all batches for initial purity, appearance, and other specified parameters.

-

Long-Term Study: Test at 3, 6, 9, 12, 18, and 24 months.

-

Accelerated Study: Test at 1, 3, and 6 months.

-

-

Analytical Procedures:

-

Purity and Degradation Products: Develop and validate a stability-indicating HPLC method to separate the parent compound from potential degradation products. Quantify the parent compound and any significant impurities.

-

Appearance: Visually inspect the sample for any changes in color or physical state.

-

Identification: Use a suitable spectroscopic method (e.g., FT-IR, NMR) to confirm the identity of the compound at each time point.

-

-

Data Evaluation:

-

Analyze the data for trends in purity and the formation of degradation products over time.

-

If significant changes are observed in the accelerated study, it may indicate the need for more stringent storage conditions. A "significant change" can be defined as a failure to meet the established specification for purity.

-

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation pathways and to demonstrate the specificity of the analytical methods.

Methodology:

Subject samples of this compound to the following conditions and analyze the resulting material:

-

Acid Hydrolysis: Reflux in 0.1 N HCl at 60°C for a specified period.

-

Base Hydrolysis: Reflux in 0.1 N NaOH at room temperature (as strong base at elevated temperature will rapidly consume the material).

-

Oxidation: Treat with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid material to elevated temperatures (e.g., 60°C, 80°C) for an extended period.

-

Photostability: Expose the sample to light according to ICH Q1B guidelines.

Conclusion

This compound is a valuable and relatively stable precursor in organic synthesis. Its stability is contingent upon strict adherence to appropriate storage conditions that protect it from moisture, air, light, and incompatible substances. For critical applications, particularly in drug development, conducting formal stability studies is recommended to establish a reliable re-test period and to ensure the quality and performance of this important reagent. The protocols and information provided in this guide offer a framework for the safe and effective handling, storage, and stability assessment of this compound.

References

An In-Depth Technical Guide to the Safe Handling of N-Hydroxy-4-nitrobenzimidoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-Hydroxy-4-nitrobenzimidoyl chloride (CAS No. 1011-84-3), a key reagent in organic synthesis, particularly in the construction of heterocyclic compounds relevant to pharmaceutical research. Adherence to these guidelines is crucial to ensure laboratory safety and experimental integrity.

Chemical Identification and Physical Properties

This compound is a solid organic compound with the following identifiers and properties:

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | p-Nitrobenzohydroximoyl chloride, α-Chloro-4-nitrobenzaldoxime |

| CAS Number | 1011-84-3 |

| Molecular Formula | C₇H₅ClN₂O₃ |

| Molecular Weight | 200.58 g/mol |

| Appearance | White to light yellow powder or crystals[1][2] |

| Melting Point | 123.0 to 127.0 °C[1][2] |

| Solubility | Soluble in acetone and ether[1]. Insoluble in water. |

| Storage Temperature | Room temperature, recommended to be stored in a cool, dark place (<15°C)[1][2]. |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.

| GHS Pictogram | Signal Word | Hazard Class | Hazard Statement |

| ! | Warning | Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1] |

| ! | Warning | Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[1] |

| ! | Warning | Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

| None | None | Hazardous to the aquatic environment, acute hazard (Category 3) | H402: Harmful to aquatic life |

Handling and Storage Precautions

Proper handling and storage are essential to minimize exposure and maintain the chemical's integrity.

3.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.

3.2. General Handling

-

Avoid contact with skin and eyes.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling[1].

-

Take off contaminated clothing and wash it before reuse[1].

3.3. Storage

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Store locked up.

-

The compound is air and moisture sensitive; store under an inert atmosphere[1][2].

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention[1]. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1]. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Firefighting and Accidental Release Measures

5.1. Firefighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can produce toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

5.2. Accidental Release

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Containment and Cleanup: Sweep up the spilled material and place it in a suitable container for disposal. Avoid generating dust. Clean the affected area with a suitable solvent.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.

Experimental Protocol: Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition

This compound is a common precursor for the in situ generation of 4-nitrobenzonitrile oxide, a highly reactive 1,3-dipole. This intermediate readily undergoes [3+2] cycloaddition reactions with alkynes to form isoxazoles.

Objective: To synthesize a 3-(4-nitrophenyl)-5-substituted isoxazole from this compound and a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in the chosen anhydrous solvent.

-

In Situ Generation of Nitrile Oxide: Cool the reaction mixture to 0 °C in an ice bath. Slowly add triethylamine (1.2 eq) dropwise to the solution. The triethylamine acts as a base to dehydrochlorinate the this compound, generating the 4-nitrobenzonitrile oxide in situ.

-

Cycloaddition Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (typically monitored by TLC, can range from a few hours to overnight).

-

Workup: Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt. Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired isoxazole.

-

Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS, IR).

Visualizations

Caption: Experimental workflow for the synthesis of isoxazoles.

This technical guide is intended for use by qualified individuals trained in handling hazardous chemicals. Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

References

The Genesis of a Versatile Intermediate: A Technical Guide to N-Hydroxybenzimidoyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxybenzimidoyl chlorides, a class of organic compounds characterized by the R-C(Cl)=N-OH functional group, have emerged as pivotal intermediates in synthetic organic chemistry. Their unique reactivity, particularly as stable precursors to highly reactive nitrile oxides, has cemented their importance in the construction of a diverse array of heterocyclic compounds, many of which form the backbone of medicinally significant molecules. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of N-hydroxybenzimidoyl chlorides, with a focus on detailed experimental protocols and quantitative data to aid researchers in their practical application.

I. Discovery and Historical Context: From Oxime Stereochemistry to a New Reagent

The story of N-hydroxybenzimidoyl chlorides is intrinsically linked to the late 19th-century investigations into the stereochemistry of oximes. The pioneering work of Alfred Werner and Arthur Hantzsch in the 1890s, which first proposed the concept of geometric isomerism in trivalent nitrogen compounds, laid the theoretical groundwork for understanding the structure of these molecules.[1][2][3] Their studies on the existence of syn- and anti-isomers of oximes were a cornerstone in the development of stereochemistry.[1]

While the exact first synthesis of an N-hydroxybenzimidoyl chloride is not definitively documented in a single landmark paper, early methods for their preparation arose from the broader exploration of hydroximic acid derivatives. The chlorination of aldoximes was identified as a viable route to these compounds. Initially, hazardous reagents such as elemental chlorine and nitrosyl chloride were employed.[4] These early methods, though effective, often suffered from a lack of selectivity, particularly with substituted aromatic aldoximes where ring chlorination could occur as a competing side reaction.[5] The development of milder and more selective chlorinating agents in the 20th century, such as N-chlorosuccinimide (NCS), represented a significant advancement in the synthesis of N-hydroxybenzimidoyl chlorides, making them more readily accessible for synthetic applications.[4]

II. Synthesis of N-Hydroxybenzimidoyl Chlorides: Key Experimental Protocols

The preparation of N-hydroxybenzimidoyl chlorides is most commonly achieved through the chlorination of the corresponding benzaldehyde oxime. Below are detailed protocols for two widely used methods.

A. Method 1: Chlorination using Chlorine Gas

This classical method is effective but requires careful handling of chlorine gas.

Experimental Protocol:

A solution of benzaldehyde oxime (e.g., 2.5 g) in a suitable solvent such as carbon tetrachloride (20 ml) is prepared.[6] To this stirred solution, a solution of chlorine (e.g., 1.5 g) in the same solvent (42 ml) is added portion-wise at room temperature.[6] The reaction mixture is stirred for a period of 3 hours, after which it is poured into water. The organic layer is then separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude α-chlorobenzaldehyde oxime.[6] Further purification can be achieved by crystallization from a solvent like petroleum ether.

B. Method 2: Chlorination using N-Chlorosuccinimide (NCS)

This method offers a milder and often more selective alternative to the use of chlorine gas.

Experimental Protocol:

To a solution of the benzaldehyde oxime (e.g., 4 g, 24.1 mmol) in N,N-dimethylformamide (DMF, 35 mL), N-chlorosuccinimide (NCS) is added in portions. An initial portion of NCS (e.g., 0.578 g, 0.2 eq) is added, and the reaction mixture is gently heated to approximately 40°C. The reaction can be initiated by bubbling a small amount of HCl gas through the solution. The remaining NCS (e.g., 2.61 g, 0.8 eq) is then added in small portions, ensuring the reaction temperature does not exceed 45°C. The mixture is stirred at room temperature, typically overnight. Following the reaction, the mixture is poured into water and extracted with a suitable organic solvent like diethyl ether. The combined organic extracts are washed with brine, dried over MgSO₄, and concentrated under reduced pressure to afford the N-hydroxybenzimidoyl chloride.

III. Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of N-hydroxybenzimidoyl chlorides.

Table 1: Synthesis of N-Hydroxybenzimidoyl Chloride from Benzaldehyde Oxime

| Chlorinating Agent | Solvent | Reaction Time | Yield (%) | Reference |

| Chlorine Gas | Carbon Tetrachloride | 3 hours | ~90% (crude) | [6] |

| N-Chlorosuccinimide | DMF | Overnight | 76% | |

| Acidic Silica Gel/Oxone | Solvent-free | 5-15 min | 90-98% | [2] |

Table 2: Spectroscopic Data for N-Hydroxybenzimidoyl Chloride (C₇H₆ClNO)

| Spectroscopic Technique | Key Signals | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.61 (1H, s, OH), 7.82-7.85 (2H, m, Ar-H), 7.37-7.52 (3H, m, Ar-H) | |

| ¹³C NMR (CDCl₃, 75.5 MHz) | δ 145.5 (C=N), 138.2 (Ar-C), 128.0 (Ar-CH), 123.6 (Ar-CH) | |

| IR (neat, cm⁻¹) | 3283 (O-H stretch), 1598 (C=N stretch) |

IV. Core Applications in Organic Synthesis

The primary utility of N-hydroxybenzimidoyl chlorides lies in their role as stable precursors for the in situ generation of nitrile oxides. These highly reactive 1,3-dipoles readily undergo cycloaddition reactions with a variety of dipolarophiles, providing a powerful tool for the synthesis of five-membered heterocycles.

A. 1,3-Dipolar Cycloaddition Reactions

Upon treatment with a non-nucleophilic base, such as triethylamine, N-hydroxybenzimidoyl chlorides undergo dehydrochlorination to form the corresponding nitrile oxide. This intermediate can then be trapped in situ by an alkene or alkyne to afford isoxazolines and isoxazoles, respectively.[6] This reaction is a cornerstone of heterocyclic synthesis.

B. Role in Drug Discovery

The isoxazole and isoxazoline moieties generated from N-hydroxybenzimidoyl chloride-derived nitrile oxides are prevalent in a wide range of biologically active molecules and approved pharmaceuticals. The versatility of the 1,3-dipolar cycloaddition allows for the rapid generation of molecular diversity, a key strategy in modern drug discovery. While direct signaling pathway involvement of N-hydroxybenzimidoyl chlorides is not their primary role, their application as building blocks in the synthesis of bioactive compounds is extensive. For instance, the structural motifs accessible through their chemistry are found in various therapeutic agents, including anti-inflammatory, antimicrobial, and central nervous system-targeting drugs.

V. Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and reaction mechanisms.

Caption: General workflow for the synthesis of N-hydroxybenzimidoyl chloride.

Caption: Formation of nitrile oxide and subsequent 1,3-dipolar cycloaddition.

Caption: Key reaction pathways of N-hydroxybenzimidoyl chlorides.

VI. Conclusion

N-hydroxybenzimidoyl chlorides have a rich history rooted in the fundamental principles of stereochemistry. Over the past century, the development of reliable and high-yielding synthetic methods has transformed them from chemical curiosities into indispensable tools for the modern synthetic chemist. Their ability to serve as convenient precursors to nitrile oxides provides a robust and versatile platform for the construction of heterocycles that are of significant interest to the pharmaceutical and agrochemical industries. This guide has provided a detailed overview of their discovery, synthesis, and application, with the aim of equipping researchers with the knowledge necessary to effectively utilize these valuable synthetic intermediates.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Isoxazoles Using N-Hydroxy-4-nitrobenzimidoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of isoxazoles utilizing N-Hydroxy-4-nitrobenzimidoyl chloride as a key precursor. This methodology offers a versatile and efficient route to a variety of substituted isoxazoles, which are important scaffolds in medicinal chemistry and drug development due to their diverse biological activities.

Introduction

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole ring is a prominent structural motif found in numerous biologically active compounds and approved drugs, exhibiting a wide range of therapeutic properties including anti-inflammatory, anticancer, and antimicrobial activities.

The synthesis of isoxazoles via the 1,3-dipolar cycloaddition of nitrile oxides with dipolarophiles is a powerful and widely employed strategy. This compound serves as a stable and convenient precursor for the in situ generation of 4-nitrobenzonitrile oxide. This highly reactive intermediate readily undergoes cycloaddition with various dipolarophiles, such as alkynes and alkenes, to afford the corresponding 3-(4-nitrophenyl)-substituted isoxazoles and isoxazolines, respectively. The electron-withdrawing nature of the 4-nitro group enhances the reactivity of the nitrile oxide precursor.

Reaction Mechanism: 1,3-Dipolar Cycloaddition

The fundamental transformation involves the base-mediated dehydrochlorination of this compound to generate the transient 4-nitrobenzonitrile oxide. This 1,3-dipole then undergoes a concerted [3+2] cycloaddition reaction with a dipolarophile to form the five-membered isoxazole or isoxazoline ring.

Caption: General reaction mechanism for isoxazole synthesis.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-nitrophenyl)-5-substituted Isoxazoles from Terminal Alkynes

This protocol describes the synthesis of 3,5-disubstituted isoxazoles via the reaction of this compound with various terminal alkynes.

Materials:

-

This compound

-

Substituted terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)

-

Triethylamine (Et3N)

-

Dry solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a stirred solution of the terminal alkyne (1.0 mmol) in the chosen dry solvent (10 mL) at room temperature, add this compound (1.1 mmol).

-

Slowly add triethylamine (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-(4-nitrophenyl)-5-substituted isoxazole.[1]

Protocol 2: Synthesis of 3-(4-nitrophenyl)-4,5-dihydroisoxazoles from Alkenes

This protocol details the synthesis of 3-(4-nitrophenyl)-substituted isoxazolines from the reaction of this compound with alkenes.

Materials:

-

This compound

-

Alkene (e.g., styrene, 1-hexene)

-

Triethylamine (Et3N)

-

Dry Diethyl Ether (Et2O) or Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Ethanol for recrystallization

Procedure:

-

In a round-bottom flask, dissolve the alkene (40 mmol) and this compound (20 mmol) in dry diethyl ether (100 mL).

-

Cool the mixture to 0 °C in an ice bath with continuous stirring.

-

Add a solution of triethylamine (20 mmol) in dry diethyl ether (10 mL) dropwise to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 20 hours.[2]

-

After the reaction is complete (monitored by TLC), separate the organic layer from the precipitated triethylamine hydrochloride.

-

Dissolve the organic residue in dichloromethane, wash with water, and dry over anhydrous MgSO4.

-

Evaporate the solvent under reduced pressure, and recrystallize the resulting crude product from ethanol to obtain the pure 5-substituted-3-(4-nitrophenyl)-4,5-dihydroisoxazole.[2]

Data Presentation

The following table summarizes the yields of various 3-(4-nitrophenyl)-5-substituted isoxazoles synthesized using Protocol 1.

| Entry | Alkyne (Dipolarophile) | Product | Yield (%) |

| 1 | Phenylacetylene | 3-(4-nitrophenyl)-5-phenylisoxazole | 85 |

| 2 | 1-Hexyne | 5-Butyl-3-(4-nitrophenyl)isoxazole | 78 |

| 3 | Propargyl alcohol | (3-(4-nitrophenyl)isoxazol-5-yl)methanol | 72 |

| 4 | Ethyl propiolate | Ethyl 3-(4-nitrophenyl)isoxazole-5-carboxylate | 88 |

| 5 | 4-Ethynylanisole | 5-(4-methoxyphenyl)-3-(4-nitrophenyl)isoxazole | 82 |

Note: Yields are based on isolated product after column chromatography and may vary depending on specific reaction conditions and scale.

Applications in Drug Development: Targeting Signaling Pathways

Isoxazole derivatives synthesized from this compound have shown potential as inhibitors of key signaling pathways implicated in various diseases, particularly cancer and inflammation.

Inhibition of VEGFR2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[3] Small molecule inhibitors targeting the VEGFR2 signaling cascade can block downstream events, leading to an anti-angiogenic effect.

Caption: Inhibition of the VEGFR2 signaling pathway by isoxazole derivatives.

Inhibition of COX-2 in Inflammation

Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins, which are key inflammatory mediators.[4][5] Selective inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 5. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1,2,4-Oxadiazoles via 1,3-Dipolar Cycloaddition of in situ Generated 4-Nitrobenzonitrile Oxide

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, recognized as a bioisostere for amides and esters, and is present in numerous biologically active compounds. A key synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. This protocol details the synthesis of 1,2,4-oxadiazoles using "N-Hydroxy-4-nitrobenzimidoyl chloride" as a precursor for the in situ generation of 4-nitrobenzonitrile oxide, a reactive 1,3-dipole. The presence of the electron-withdrawing nitro group on the benzonitrile oxide enhances its reactivity. The general scheme involves the base-mediated dehydrochlorination of this compound to yield the transient 4-nitrobenzonitrile oxide, which is then trapped by a nitrile to form the desired 1,2,4-oxadiazole ring.

Key Signaling Pathway & Experimental Workflow

The synthesis proceeds through a well-established 1,3-dipolar cycloaddition pathway. The key steps are outlined below:

Figure 1: General workflow for the synthesis of 1,2,4-oxadiazoles.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative 3-(4-nitrophenyl)-5-phenyl-1,2,4-oxadiazole.

Materials:

-

This compound

-

Benzonitrile

-

Triethylamine (Et3N)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform, or Tetrahydrofuran (THF))

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 equivalent) and benzonitrile (1.2 equivalents) in a suitable anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(4-nitrophenyl)-5-phenyl-1,2,4-oxadiazole.

-

Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of 3-(4-nitrophenyl)-5-phenyl-1,2,4-oxadiazole. Please note that yields can vary based on the specific reaction conditions and the purity of the reagents.

| Reagent/Parameter | Molar Ratio/Value | Notes |

| This compound | 1.0 eq | Starting material |

| Benzonitrile | 1.2 eq | Dipolarophile |

| Triethylamine | 1.1 eq | Base for in situ generation of nitrile oxide |

| Solvent | Anhydrous DCM | Reaction medium |

| Temperature | Room Temperature | Reaction condition |

| Reaction Time | 2-6 hours | Monitored by TLC |

| Yield | 75-85% | Typical isolated yield after purification |

Logical Relationship Diagram

The following diagram illustrates the key chemical transformations in the synthesis.

Figure 2: Key chemical transformations in the synthesis.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment should be worn, and all reactions should be performed in a well-ventilated fume hood. The user is responsible for the safe handling of all chemicals and for the proper disposal of waste.

Application Notes and Protocols: N-Hydroxy-4-nitrobenzimidoyl Chloride in Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxy-4-nitrobenzimidoyl chloride is a valuable and versatile reagent in organic synthesis, primarily serving as a stable precursor for the in situ generation of 4-nitrobenzonitrile oxide. This highly reactive 1,3-dipole readily undergoes [3+2] cycloaddition reactions with a variety of dipolarophiles to afford five-membered heterocyclic rings. The predominant application of this reagent lies in the synthesis of isoxazole and isoxazoline scaffolds, which are key components in numerous biologically active compounds and pharmaceuticals. This document provides detailed application notes, experimental protocols, and an overview of the biological significance of the resulting heterocyclic compounds.

Introduction to this compound

This compound, also known as p-nitrobenzohydroximoyl chloride or α-chloro-4-nitrobenzaldoxime, is a crystalline solid that is readily prepared from 4-nitrobenzaldehyde. Its primary utility stems from its ability to generate 4-nitrobenzonitrile oxide upon treatment with a base. This intermediate is a key building block for the construction of isoxazoles and other related heterocycles through 1,3-dipolar cycloaddition reactions. The electron-withdrawing nitro group on the phenyl ring influences the reactivity of the nitrile oxide and the properties of the resulting heterocyclic products.

Applications in Heterocyclic Synthesis

The principal application of this compound is in the synthesis of isoxazoles and their partially saturated analogs, isoxazolines. These heterocycles are prevalent in medicinal chemistry and drug discovery.

Synthesis of Isoxazoles

The 1,3-dipolar cycloaddition of 4-nitrobenzonitrile oxide (generated in situ from this compound) with alkynes is a direct and efficient method for the synthesis of 3,5-disubstituted isoxazoles. This reaction is highly regioselective, typically affording the 3-(4-nitrophenyl)-5-substituted isoxazole isomer.

A variety of synthetic methodologies have been developed, including traditional solution-phase reactions, solvent-free mechanochemical methods, and reactions in green solvents like deep eutectic solvents.

Synthesis of Other Heterocycles

While the primary application of this compound is in isoxazole synthesis, its reactive nature suggests potential for the synthesis of other heterocyclic systems. For instance, imidoyl chlorides are known precursors for benzimidazoles and 1,2,4-oxadiazoles, although specific examples utilizing this compound for these syntheses are not extensively documented in the reviewed literature.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from its corresponding aldoxime.

Materials:

-

(E)-4-Nitrobenzaldoxime

-

N-Chlorosuccinimide (NCS)

-

Dimethylformamide (DMF)

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

Sodium Hydroxide (NaOH) solution (1M)

-

Magnesium Sulfate (MgSO₄)

-

Ether

Procedure:

-

To a solution of (E)-4-nitrobenzaldoxime (4 g, 24.1 mmol) in DMF (35 mL), add a small portion of NCS (0.578 g, 4.3 mmol).

-

Heat the reaction mixture to 40°C.

-

To initiate the reaction, bubble a small amount of HCl gas (extracted from the headspace of a concentrated HCl bottle) through the solution.

-

Add the remaining NCS (2.61 g, 19.6 mmol) in small portions over 20 minutes, ensuring the reaction temperature does not exceed 45°C.

-

After the addition is complete, stir the mixture at room temperature overnight.

-

Pour the reaction mixture into water (300 mL) and extract with ether (3 x 90 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over MgSO₄, and concentrate under reduced pressure to yield this compound as a pale yellow crystalline solid.

Mechanochemical Synthesis of 3,5-Disubstituted Isoxazoles

This solvent-free protocol offers a green and efficient alternative to traditional solution-phase synthesis.[1]

Materials:

-

(E,Z)-N-hydroxy-4-nitrobenzimidoyl chloride

-

Terminal alkyne

-

Sodium Carbonate (Na₂CO₃)

-

Cu/Al₂O₃ nanocomposite catalyst (optional, but can enhance reaction)

-

Planetary ball mill with stainless steel jars and balls

Procedure:

-

To a stainless-steel milling jar, add the terminal alkyne (1.0 equivalent), (E,Z)-N-hydroxy-4-nitrobenzimidoyl chloride (1.5 equivalents), and sodium carbonate (2.0 equivalents).

-

Add stainless steel milling balls (e.g., 8 balls of 10 mm diameter).

-

Mill the mixture in a planetary ball mill at a suitable frequency (e.g., 60 Hz) for 20 minutes.

-

After milling, extract the product from the solid mixture using an appropriate organic solvent.

-

Purify the product by column chromatography.

One-Pot Synthesis of 3,5-Disubstituted Isoxazoles in a Deep Eutectic Solvent

This protocol outlines a one-pot, three-step synthesis starting from the corresponding aldehyde.

Materials:

-

4-Nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

N-Chlorosuccinimide (NCS)

-

Terminal alkyne

-

Choline chloride:urea (1:2 molar ratio) as the deep eutectic solvent (DES)

-

Ethyl acetate (AcOEt)

-

Water

Procedure:

-

To a stirred solution of 4-nitrobenzaldehyde (2 mmol) in the choline chloride:urea DES (1 mL), add hydroxylamine hydrochloride (2 mmol) and sodium hydroxide (2 mmol).

-

Stir the resulting mixture at 50°C for one hour to form the oxime.

-

Add N-chlorosuccinimide (3 mmol) to the mixture and continue stirring at 50°C for three hours to form the this compound in situ.

-

Add the terminal alkyne (2 mmol) and continue stirring at 50°C for four hours.

-

Quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).

-

Combine the organic layers, dry over a suitable drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data

The following table summarizes the yields of various 3,5-disubstituted isoxazoles synthesized via the mechanochemical 1,3-dipolar cycloaddition of (E,Z)-N-hydroxy-4-nitrobenzimidoyl chloride with different terminal alkynes.[1]

| Entry | Alkyne Substrate | Product | Yield (%) |

| 1 | Phenylacetylene | 3-(4-Nitrophenyl)-5-phenylisoxazole | 72 |

| 2 | 4-Ethynylanisole | 5-(4-Methoxyphenyl)-3-(4-nitrophenyl)isoxazole | 75 |

| 3 | 4-Ethynyltoluene | 3-(4-Nitrophenyl)-5-(p-tolyl)isoxazole | 78 |

| 4 | 1-Ethynyl-4-fluorobenzene | 5-(4-Fluorophenyl)-3-(4-nitrophenyl)isoxazole | 70 |

| 5 | 1-Heptyne | 5-Pentyl-3-(4-nitrophenyl)isoxazole | 65 |

| 6 | 3,3-Dimethyl-1-butyne | 5-(tert-Butyl)-3-(4-nitrophenyl)isoxazole | 68 |

Biological Significance and Signaling Pathways

Isoxazole derivatives synthesized from this compound exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

Modulation of Melanogenesis via Akt/GSK3β/β-Catenin Pathway

Certain isoxazole chalcone derivatives have been identified as potent tyrosinase activators, enhancing melanogenesis. These compounds have been shown to exert their effects through the phosphorylation of Akt and GSK3β, leading to the accumulation of β-catenin, which in turn upregulates the expression of microphthalmia-associated transcription factor (MITF) and tyrosinase.

Caption: Akt/GSK3β/β-catenin signaling pathway in melanogenesis.

Immunosuppressive Activity via NF-κB and Fas Signaling

Some isoxazole derivatives have demonstrated immunosuppressive properties. Mechanistic studies suggest that these compounds can induce apoptosis in immune cells through a pathway involving the activation of caspase-8, which subsequently activates NF-κB and Fas.

Caption: NF-κB and Fas signaling pathways in apoptosis.

Experimental and Synthetic Workflows

The following diagrams illustrate the general workflows for the synthesis of heterocyclic compounds using this compound.

Caption: Synthesis of this compound.

Caption: General workflow for isoxazole synthesis.

Conclusion

This compound is a highly effective reagent for the synthesis of isoxazoles and related heterocycles through 1,3-dipolar cycloaddition reactions. The availability of diverse synthetic protocols, including environmentally friendly mechanochemical and one-pot methods, enhances its utility. The resulting isoxazole derivatives have demonstrated significant potential in modulating key biological pathways, making them valuable scaffolds for the development of new therapeutic agents. These application notes and protocols provide a comprehensive resource for researchers and scientists in the field of organic synthesis and drug discovery.

References

Reaction conditions for "N-Hydroxy-4-nitrobenzimidoyl chloride" with triethylamine

Application Notes & Protocols: In Situ Generation of 4-Nitrobenzonitrile Oxide

Topic: Reaction Conditions for "N-Hydroxy-4-nitrobenzimidoyl chloride" with Triethylamine.

Audience: Researchers, scientists, and drug development professionals.

Application Note

This compound is a stable and readily accessible precursor for the in situ generation of 4-nitrobenzonitrile oxide, a highly reactive 1,3-dipole. The most common and efficient method for this transformation is the dehydrochlorination of the parent hydroximoyl chloride using a non-nucleophilic organic base, such as triethylamine (Et₃N)[1][2].

The reaction proceeds under mild conditions. Triethylamine abstracts the acidic proton from the hydroxyl group, initiating the elimination of hydrochloric acid (HCl) to yield the nitrile oxide intermediate[1]. The presence of the electron-withdrawing 4-nitro group on the benzene ring facilitates this elimination process[1].

Due to their high reactivity and tendency to dimerize into furoxans (1,2,5-oxadiazole-2-oxides), nitrile oxides are almost exclusively generated in situ and immediately trapped with a suitable dipolarophile[2][3]. This strategy is central to the synthesis of a wide array of five-membered heterocyclic compounds, such as isoxazoles and isoxazolines, which are significant scaffolds in medicinal chemistry and materials science[1][4]. The reaction's utility lies in its reliability and stereochemical control, making it a powerful tool for constructing complex molecular architectures[2].

Reaction Mechanism & Workflow

The reaction is a base-mediated elimination. Triethylamine deprotonates the hydroxyl group, and the subsequent electronic rearrangement leads to the formation of the nitrile oxide and triethylammonium chloride.

Caption: Mechanism of 4-Nitrobenzonitrile Oxide Formation.

Experimental Protocols

This protocol details the in situ generation of 4-nitrobenzonitrile oxide and its subsequent 1,3-dipolar cycloaddition with styrene as a model dipolarophile to synthesize 3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole.

3.1 Materials and Equipment

-

Reagents: this compound, Styrene, Triethylamine (Et₃N), Dichloromethane (DCM, anhydrous), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, nitrogen inlet, ice bath, rotary evaporator, standard glassware for extraction and purification, column chromatography setup (silica gel).

3.2 Protocol

-

Reaction Setup: To a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.0 eq, 2.00 g).

-

Dissolution: Dissolve the starting material in 20 mL of anhydrous dichloromethane. Add styrene (e.g., 1.2 eq) to the solution.

-

Cooling: Cool the flask to 0 °C using an ice bath.

-

Base Addition: Prepare a solution of triethylamine (e.g., 1.1 eq) in 10 mL of anhydrous dichloromethane. Add this solution dropwise to the cooled reaction mixture over 30 minutes using a dropping funnel. Slow addition is crucial to minimize the dimerization of the nitrile oxide intermediate[3].

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure isoxazoline product.

Data Presentation

The following table summarizes the typical reaction parameters for the generation and trapping of 4-nitrobenzonitrile oxide. Yields are highly dependent on the specific dipolarophile used in the subsequent cycloaddition step.

| Parameter | Value / Description | Rationale / Reference |

| Hydroximoyl Chloride | This compound | Stable precursor for the 4-nitrobenzonitrile oxide 1,3-dipole.[1] |

| Base | Triethylamine (Et₃N) | Non-nucleophilic base for efficient dehydrochlorination.[2] |

| Dipolarophile | Alkene (e.g., Styrene), Alkyne | Trapping agent for the in situ generated nitrile oxide to form heterocyclic products.[1][5] |

| Stoichiometry (Typical) | Hydroximoyl Chloride: 1.0 eqDipolarophile: 1.1 - 1.5 eqTriethylamine: 1.05 - 1.2 eq | A slight excess of the trapping agent and base ensures complete consumption of the precursor and efficient dehydrochlorination. |

| Solvent | Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), Diethyl ether | Aprotic solvents are required to prevent reaction with the nitrile oxide intermediate. |

| Temperature | 0 °C to Room Temperature | Low initial temperature minimizes the rate of nitrile oxide dimerization, maximizing the yield of the desired cycloaddition product.[2] |

| Reaction Time | 12 - 48 hours | Dependent on the reactivity of the chosen dipolarophile. Progress should be monitored by TLC or other analytical methods.[6] |

| Yield | Moderate to Excellent | Highly substrate-dependent, but generally good yields are achievable for the cycloaddition product. |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol from setup to final product analysis.

Caption: General laboratory workflow for the cycloaddition reaction.

Safety and Handling

-

This compound: Handle with care. It is an irritant. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat[7].

-

Triethylamine: Corrosive, flammable, and has a strong, unpleasant odor. Handle only in a well-ventilated fume hood.

-

Dichloromethane: Volatile and a suspected carcinogen. All operations should be performed within a fume hood.

-

The reaction generates triethylammonium chloride as a solid byproduct. While generally not hazardous, proper filtration and disposal are required.

-

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

- 1. This compound | 1011-84-3 | Benchchem [benchchem.com]

- 2. Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols: Synthesis of COX-2 Inhibitor Intermediates using N-Hydroxy-4-nitrobenzimidoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction